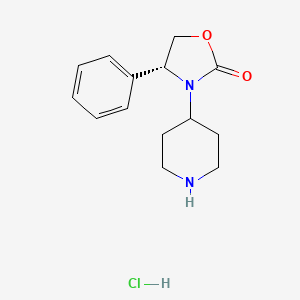
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride
Vue d'ensemble
Description
Piperazine derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with primary, secondary, and tertiary amines . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . The R/S system is often used to unambiguously assign the handedness of molecules .Chemical Reactions Analysis
Amines can undergo various reactions, including alkylation and acylation . They can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. HPLC combined with spectrophotometry is a widely used method .Applications De Recherche Scientifique
Discovery and Synthesis
HIV-1 Reverse Transcriptase Inhibitors : A study by Romero et al. (1994) explored the synthesis and bioactivity of bis(heteroaryl)piperazines as novel non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the potential of piperazine derivatives in antiviral research (Romero et al., 1994).
Antihistaminic Theophylline Derivatives : Pascal et al. (1985) synthesized derivatives of 1,3-dimethyl-piperazin-2-one for antihistaminic activity, emphasizing the compound's versatility in creating new therapeutic agents (Pascal et al., 1985).
Antibacterial Activity
- Antibacterial Derivatives : Kumar et al. (2021) reported the synthesis of Terazosin hydrochloride derivatives from 1,3-dimethyl-piperazin-2-one, showing significant antibacterial activity, demonstrating its potential in combating bacterial infections (Kumar et al., 2021).
Analytical and Biochemical Applications
- Peptide Derivatization in Mass Spectrometry : Qiao et al. (2011) utilized piperazine-based derivatives, including 1,3-dimethyl-piperazin-2-one, for peptide carboxyl group derivatization. This enhanced the ionization efficiency in mass spectrometry, proving useful in proteome analysis (Qiao et al., 2011).
Miscellaneous Applications
Organotin Compounds for Antibacterial and Antifungal Activity : Shaheen et al. (2018) synthesized organotin(IV) derivatives with 1,3-dimethyl-piperazin-2-one, exhibiting significant antibacterial and antifungal activities (Shaheen et al., 2018).
Polyamide Synthesis with Theophylline and Thymine : Hattori and Kinoshita (1979) conducted the synthesis of polyamides containing theophylline and thymine, where 1,3-dimethyl-piperazin-2-one played a critical role, showing its importance in polymer chemistry (Hattori & Kinoshita, 1979).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-1,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFFGWXUDPLTF-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride | |
CAS RN |
1373232-29-1 | |
| Record name | 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)






